molecular formula C14H15NOS B8720862 1-[2-(2,4-Dimethylphenyl)-4-methylthiazol-5-yl]ethanone

1-[2-(2,4-Dimethylphenyl)-4-methylthiazol-5-yl]ethanone

Cat. No.: B8720862
M. Wt: 245.34 g/mol
InChI Key: JESSISKDUHVKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-Dimethylphenyl)-4-methylthiazol-5-yl]ethanone is a useful research compound. Its molecular formula is C14H15NOS and its molecular weight is 245.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

1-[2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C14H15NOS/c1-8-5-6-12(9(2)7-8)14-15-10(3)13(17-14)11(4)16/h5-7H,1-4H3

InChI Key

JESSISKDUHVKMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ethanol (20 ml), 2,4-dimethylthiobenzamide (2.00 g) and 3-chloropentane-2,4-dione (1.79 g) were added, and the mixture was stirred under heat reflux for 4 hours. After the mixture was allowed to cool to a room temperature, from the mixture ethanol was distilled off under a reduced pressure. To the resulting residue, ethyl acetate was added, and the mixture was heated and stirred. After the mixture was allowed to cool to a room temperature, the precipitate was separated by filtration, washed with ethyl acetate, and then dried under a reduced pressure to give the title compound (1.10 g, 37%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
37%

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